molecular formula C21H32ClN3O5S B11128321 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide

Cat. No.: B11128321
M. Wt: 474.0 g/mol
InChI Key: FVYHBWLSDLNVIC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a morpholine moiety, and a benzenesulfonyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the benzenesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole): Shares the morpholine moiety and chloro group but differs in the overall structure.

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in having a morpholine group and chloro substituent but with a different core structure.

Uniqueness

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide is unique due to its combination of functional groups and structural features, which provide it with distinct chemical and biological properties. Its versatility makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H32ClN3O5S

Molecular Weight

474.0 g/mol

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H32ClN3O5S/c1-2-30-20-7-6-18(15-19(20)22)31(27,28)25-10-3-5-17(16-25)21(26)23-8-4-9-24-11-13-29-14-12-24/h6-7,15,17H,2-5,8-14,16H2,1H3,(H,23,26)

InChI Key

FVYHBWLSDLNVIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCOCC3)Cl

Origin of Product

United States

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